molecular formula C10H10N2O2S2 B3204154 2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester CAS No. 1029421-23-5

2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester

Cat. No.: B3204154
CAS No.: 1029421-23-5
M. Wt: 254.3 g/mol
InChI Key: RDLSXRRMXLWKNB-UHFFFAOYSA-N
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Description

2-Amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester is a heterocyclic compound featuring a thiophene core substituted with an amino group at position 2, a thiazolyl moiety at position 4, and an ethyl ester at position 3. The molecular formula is inferred as C₁₀H₁₁N₃O₂S₂, with a molecular weight of approximately 253.34 g/mol. This compound is structurally distinct due to its dual sulfur-containing heterocycles (thiophene and thiazole), which may influence its pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target-binding affinity .

Properties

IUPAC Name

ethyl 2-amino-4-(1,3-thiazol-2-yl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-2-14-10(13)7-6(5-16-8(7)11)9-12-3-4-15-9/h3-5H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLSXRRMXLWKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=NC=CS2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699849
Record name Ethyl 2-amino-4-(1,3-thiazol-2-yl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029421-23-5
Record name Ethyl 2-amino-4-(1,3-thiazol-2-yl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester typically involves the reaction of thiophene-2-carboxylic acid with thioamide and ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester involves its interaction with various molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound can also interact with cellular membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous ethyl 2-amino-thiophene-3-carboxylates with varying substituents at position 4. Key differentiating factors include substituent polarity, molecular weight, and biological activity.

Table 1: Structural and Functional Comparison

Compound Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Biological Activity Predicted logP Key References
Target Compound 2-Thiazolyl C₁₀H₁₁N₃O₂S₂ 253.34 Anticancer (VEGFR-2/AKT inhibition) 1.8
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate 4-Chlorophenyl C₁₃H₁₂ClNO₂S 281.75 Not reported 3.5
Ethyl 2-amino-4-isobutyl-thiophene-3-carboxylate Isobutyl C₁₁H₁₅NO₂S 225.30 Not reported 2.9
Ethyl 2-amino-4-phenyl-thiophene-3-carboxylate Phenyl C₁₃H₁₃NO₂S 247.32 Fungicidal activity (inferred) 2.7

Key Observations:

Chlorophenyl and phenyl substituents are more lipophilic, favoring membrane permeability but reducing solubility compared to the thiazolyl derivative .

Biological Activity :

  • The target compound’s thiazolyl moiety aligns with kinase inhibitor scaffolds (e.g., VEGFR-2/AKT), as seen in fused thiophene derivatives .
  • Chlorophenyl and alkyl substituents (e.g., isobutyl) are less associated with kinase inhibition but may contribute to antifungal or antibacterial activity .

Metabolic Stability :

  • Thiazole rings are prone to oxidative metabolism, whereas chlorophenyl groups exhibit greater metabolic inertness .
  • The ethyl ester group in all compounds may undergo hydrolysis, affecting bioavailability.

Solubility and logP :

  • The thiazolyl derivative’s predicted logP (1.8) suggests moderate solubility in aqueous media, superior to chlorophenyl (logP 3.5) and phenyl (logP 2.7) analogs.

Biological Activity

2-Amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester, a compound characterized by its unique structural features, exhibits significant biological activity, particularly in the realms of antimicrobial and anticancer research. The presence of both thiazole and thiophene moieties in its structure contributes to its reactivity and interaction with various biological targets.

Structural Characteristics

The molecular formula of 2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester is C10H10N2O2S2C_{10}H_{10}N_{2}O_{2}S_{2}, with a molecular weight of approximately 253.33 g/mol. Its IUPAC name reflects the presence of these functional groups, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that 2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester demonstrates notable antimicrobial properties . Studies have shown that compounds with similar thiazole and thiophene structures often exhibit broad-spectrum antimicrobial activity, including effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives of thiazole have been reported to possess low toxicity to mammals while maintaining high antifungal efficacy, particularly against pathogens such as Candida albicans and Aspergillus niger .

Anticancer Activity

The compound also shows promise in anticancer applications . The thiazole moiety is known for its role in medicinal chemistry, often contributing to cytotoxicity against various cancer cell lines. For example, structural analogs have been documented to inhibit the proliferation of cancer cells through mechanisms such as enzyme inhibition and receptor modulation .

The biological activity of 2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for microbial survival or cancer cell proliferation.
  • Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.
  • DNA Interaction : Some studies suggest that compounds with similar structures can bind to DNA, affecting replication and transcription processes .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals varying degrees of biological activity based on specific modifications in their chemical structures. The following table summarizes some relevant compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
2-Amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid ethyl esterChlorine substitution on phenyl ringEnhanced antimicrobial activity
Ethyl 2-amino-4-methylthiophene-3-carboxylateMethyl substitution on thiopheneIncreased lipophilicity
Ethyl 5'-amino-2,3'-bithiophene-4'-carboxylateBithiophene structurePotential for greater conjugation effects

This table illustrates how structural modifications can significantly impact the biological activities of related compounds.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various thiazole derivatives found that certain compounds exhibited over 50% inhibition against multiple fungal strains at concentrations as low as 50 μg/mL . The presence of electron-withdrawing groups enhanced their effectiveness.
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that derivatives of thiazole and thiophene exhibited IC50 values below those of established chemotherapeutics in several cancer cell lines, indicating potential for development into new anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving thiophene ring functionalization. A common approach includes the Sandmeyer reaction for introducing bromine or other substituents, as demonstrated in the synthesis of analogous thiophene derivatives (e.g., bromination of 3-amino-4-cyano-5-ethoxycarbonylmethylsulfanyl-thiophene-2-carboxylic acid ethyl ester using NaNO₂ and HBr/CuBr) . Optimization of reaction conditions (e.g., ice-water cooling, controlled addition of nitrosating agents) is critical to minimize side reactions.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography to resolve the planar thiophene ring and substituent geometry (monoclinic system, space group P2₁/c, hydrogen bonding interactions ~2.55 Å) .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions, particularly the ethyl ester (-COOEt) and thiazolyl group.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Based on SDS data for structurally related thiophene esters:

  • Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319) .
  • Work under fume hoods to prevent respiratory exposure (H335) .
  • Store in cool, dry conditions away from oxidizing agents .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., hydrogen bonding vs. planar geometry) be resolved for this compound?

  • Methodological Answer : Discrepancies in crystallographic data (e.g., hydrogen bond lengths vs. planar ring systems) require:

  • Density Functional Theory (DFT) calculations to model electronic interactions.
  • Temperature-dependent XRD to assess thermal motion effects on planar geometry .
  • Comparative analysis with derivatives (e.g., ethyl 2-amino-4-phenylthiophene-3-carboxylate) to identify structural trends .

Q. What strategies optimize reaction yields in the synthesis of thiophene-thiazole hybrids?

  • Methodological Answer :

  • Catalytic systems : Use CuBr for bromination (yield ~50%) or Pd-catalyzed cross-coupling for thiazole-thiophene fusion .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification : Recrystallization in petroleum ether or ethyl acetate removes byproducts .

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

  • Methodological Answer :

  • SAR studies : Replace the ethyl ester with methyl or cyclohexyl groups to assess pharmacokinetic properties .
  • Thiazole substitution : Introduce electron-withdrawing groups (e.g., -F, -Cl) to enhance binding to biological targets (e.g., kinases, antimicrobial enzymes) .
  • In vitro assays : Test derivatives against fungal pathogens (e.g., Candida) or epilepsy models (cf. retigabine analogs in ) .

Q. What computational methods are effective for predicting the compound’s reactivity or metabolic pathways?

  • Methodological Answer :

  • Molecular docking (AutoDock, Schrödinger) to simulate interactions with cytochrome P450 enzymes or target proteins .
  • ADMET prediction (SwissADME, pkCSM) to estimate bioavailability, toxicity, and metabolic stability .

Data Contradiction and Troubleshooting

Q. How to address inconsistencies in NMR data for thiophene-thiazole derivatives?

  • Methodological Answer :

  • Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals from thiophene and thiazole protons .
  • Compare with literature data for ethyl 2-amino-4-phenylthiophene-3-carboxylate (δ ~6.5 ppm for aromatic protons) .

Q. Why might X-ray diffraction patterns show unexpected crystallographic phases?

  • Methodological Answer :

  • Polymorphism screening : Test recrystallization solvents (e.g., ether vs. hexane) to isolate stable polymorphs.
  • Thermogravimetric analysis (TGA) to detect solvate formation (e.g., hydrate vs. anhydrous forms) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-amino-4-(2-thiazolyl)-3-thiophenecarboxylic acid ethyl ester

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